GW788388
Overview
Description
GW 788388 is a selective inhibitor of transforming growth factor-β (TGF-β) type 1 receptor (TGFBR1 or ALK5; IC50 = 18 nM). It inhibits the expression of collagen type I in cells (IC50 = 93 nM) and in mice when given orally at 10 mg/kg once a day. As TGF-β stimulates fibrosis in a range of tissues, GW 788388 reduces typical features of fibrosis, including tissue remodeling, increased expression of α-smooth muscle actin and production of collagen I. GW 788388 also blocks TGF-β-mediated production of VEGF by fibroblasts, as well as subsequent angiogenesis in vitro. Inhibition of ALK5 signaling by GW 788388 also induces hypertrophy in femoral growth plates in rats.
Potent and selective inhibitor of TGF-beta type I receptor
GW788388 is a new TGF-beta type I receptor inhibitor with a much improved pharmacokinetic profile compared with SB431542. We studied its effect in vitro and found that it inhibited both the TGF-beta type I and type II receptor kinase activities, but not that of the related bone morphogenic protein type II receptor. Further, it blocked TGF-beta-induced Smad activation and target gene expression, while decreasing epithelial-mesenchymal transitions and fibrogenesis.
Mechanism of Action
Biochemical Pathways
The inhibition of TGF-β signaling by GW788388 affects several biochemical pathways. TGF-β is involved in several regulatory steps of cell invasion and tissue fibrosis . By inhibiting TGF-β signaling, this compound can decrease epithelial–mesenchymal transitions and fibrogenesis . This leads to a reduction in the deposition of extracellular matrix, a key mediator of fibrosis .
Result of Action
The primary result of this compound’s action is the prevention of fibrosis in various tissues. In experimental models of diseases such as Chagas disease and diabetic nephropathy, treatment with this compound significantly reduced heart and renal fibrosis, respectively . It also decreased parasitemia, improved cardiac electrical conduction, and restored connexin43 expression .
Action Environment
The effectiveness of this compound can be influenced by the disease environment. For example, in the context of Chagas disease, this compound was administered during the acute phase of the disease, leading to significant improvements . Similarly, in a model of diabetic nephropathy, this compound was given orally for 5 weeks, resulting in a significant reduction in renal fibrosis . .
Biochemical Analysis
Biochemical Properties
GW788388 plays a significant role in biochemical reactions, particularly in the inhibition of TGF-β type I and type II receptor kinase activities . It does not inhibit the related bone morphogenic protein type II receptor . This compound blocks TGF-β-induced Smad activation and target gene expression, while decreasing epithelial–mesenchymal transitions and fibrogenesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease renal fibrosis and decrease the mRNA levels of key mediators of extracellular matrix deposition in kidneys .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits both the TGF-β type I and type II receptor kinase activities, blocking TGF-β-induced Smad activation and target gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study using db/db mice, which develop diabetic nephropathy, this compound given orally for 5 weeks significantly reduced renal fibrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, in a study on mice infected with Trypanosoma cruzi, administration of this compound significantly decreased parasitemia and increased survival .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway . It inhibits TGF-β type I and type II receptor kinase activities, thereby blocking TGF-β-induced Smad activation and target gene expression .
Properties
IUPAC Name |
N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGZIBJAQGBRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196444 | |
Record name | GW-788388 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452342-67-5 | |
Record name | GW-788388 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452342675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-788388 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-788388 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N14114957J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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